molecular formula C8H13N3O B12073939 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Cat. No.: B12073939
M. Wt: 167.21 g/mol
InChI Key: QHTKSFJCBRZYCJ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction conditions often include the use of a base such as DBU and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with biological targets such as enzymes or receptors . The pyrazole ring can further modulate these interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-1-ethylpyrazole

InChI

InChI=1S/C8H13N3O/c1-2-11-6-8(5-10-11)12-7-3-9-4-7/h5-7,9H,2-4H2,1H3

InChI Key

QHTKSFJCBRZYCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2CNC2

Origin of Product

United States

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